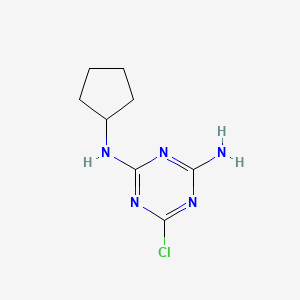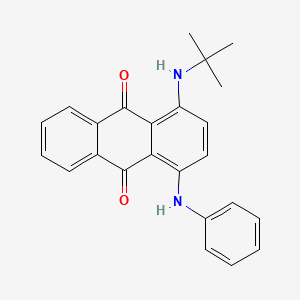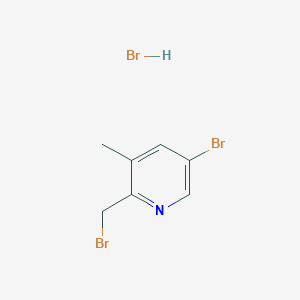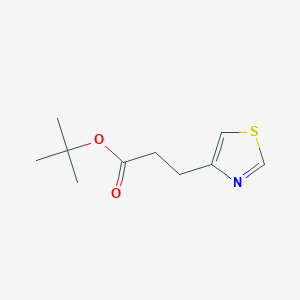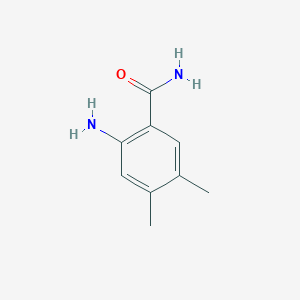
2-Amino-4,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, where the benzene ring is substituted with amino and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-nitro-3-methylbenzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as zinc in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Amino-4,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4,5-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of methyl groups.
2-Amino-5-chloro-N,3-dimethylbenzamide: Contains a chlorine atom, leading to different chemical properties.
Uniqueness
2-Amino-4,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-amino-4,5-dimethylbenzamide |
InChI |
InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H2,11,12) |
Clé InChI |
OBIHYIDHQPIDOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

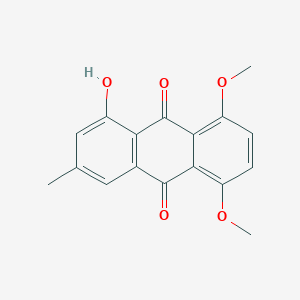
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

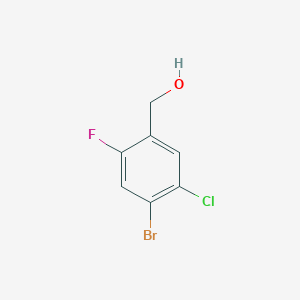
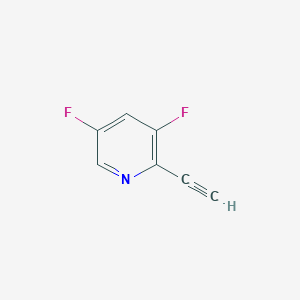
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

